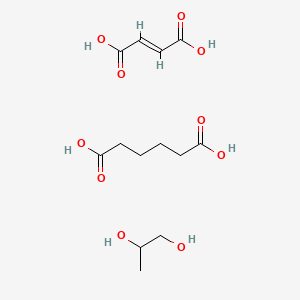
(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid; hexanedioic acid; propane-1,2-diol is a compound that combines three distinct chemical entities: (E)-but-2-enedioic acid, hexanedioic acid, and propane-1,2-diol. Each of these components has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-but-2-enedioic acid: This compound can be synthesized through the isomerization of maleic acid. The reaction typically involves heating maleic acid in the presence of a catalyst such as hydrochloric acid.
Hexanedioic acid:
Propane-1,2-diol:
Industrial Production Methods
(E)-but-2-enedioic acid: Industrially, it is produced by the catalytic isomerization of maleic acid.
Hexanedioic acid: The industrial production involves the oxidation of a mixture of cyclohexanol and cyclohexanone with nitric acid.
Propane-1,2-diol: Industrially, it is produced by the hydration of propylene oxide, often using a non-catalytic high-temperature process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- (E)-but-2-enedioic acid can undergo oxidation to form oxalic acid.
- Hexanedioic acid can be oxidized to form adipic acid derivatives.
- Propane-1,2-diol can be oxidized to form lactic acid.
-
Reduction
- (E)-but-2-enedioic acid can be reduced to form succinic acid.
- Hexanedioic acid can be reduced to form hexane.
- Propane-1,2-diol can be reduced to form propanol.
-
Substitution
- (E)-but-2-enedioic acid can undergo substitution reactions to form various esters.
- Hexanedioic acid can undergo substitution to form adipates.
- Propane-1,2-diol can undergo substitution to form ethers.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate, and chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution Reagents: Alcohols, halides, and amines.
Major Products
(E)-but-2-enedioic acid: Oxalic acid, succinic acid, and various esters.
Hexanedioic acid: Adipic acid derivatives, hexane, and adipates.
Propane-1,2-diol: Lactic acid, propanol, and ethers.
Applications De Recherche Scientifique
Chemistry
(E)-but-2-enedioic acid: Used as a precursor in the synthesis of various organic compounds.
Hexanedioic acid: Used in the production of nylon and polyurethane.
Propane-1,2-diol: Used as a solvent and antifreeze agent.
Biology
(E)-but-2-enedioic acid: Studied for its role in metabolic pathways.
Hexanedioic acid: Investigated for its effects on lipid metabolism.
Propane-1,2-diol: Used in cell culture media as a cryoprotectant.
Medicine
(E)-but-2-enedioic acid: Explored for its potential therapeutic effects.
Hexanedioic acid: Studied for its use in drug delivery systems.
Propane-1,2-diol: Used in pharmaceutical formulations as a solvent.
Industry
(E)-but-2-enedioic acid: Used in the production of polymers and resins.
Hexanedioic acid: Used in the manufacture of plasticizers and lubricants.
Propane-1,2-diol: Used in the production of cosmetics and personal care products.
Mécanisme D'action
(E)-but-2-enedioic acid
Molecular Targets: Enzymes involved in the citric acid cycle.
Pathways Involved: Inhibition of fumarase, leading to the accumulation of fumarate.
Hexanedioic acid
Molecular Targets: Enzymes involved in fatty acid metabolism.
Pathways Involved: Inhibition of acetyl-CoA carboxylase, affecting lipid synthesis.
Propane-1,2-diol
Molecular Targets: Cell membranes and proteins.
Pathways Involved: Disruption of hydrogen bonding in proteins, leading to denaturation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic acid: Similar to (E)-but-2-enedioic acid but with different geometric configuration.
Succinic acid: Similar to hexanedioic acid but with a shorter carbon chain.
Ethylene glycol: Similar to propane-1,2-diol but with a different carbon backbone.
Uniqueness
(E)-but-2-enedioic acid: Unique due to its geometric configuration, affecting its reactivity and applications.
Hexanedioic acid: Unique due to its six-carbon chain, making it suitable for polymer production.
Propane-1,2-diol: Unique due to its dual hydroxyl groups, providing versatility in chemical reactions.
Propriétés
Numéro CAS |
60368-40-3 |
|---|---|
Formule moléculaire |
C13H22O10 |
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C4H4O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1+; |
Clé InChI |
PZERVBZCCZVTLY-JITBQSAISA-N |
SMILES isomérique |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=CC(=O)O)C(=O)O |
Numéros CAS associés |
60368-40-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



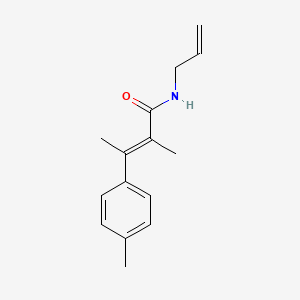

![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)
![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
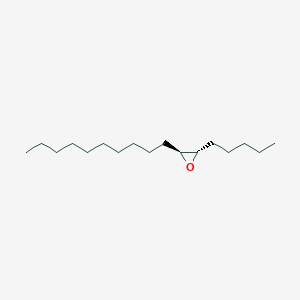
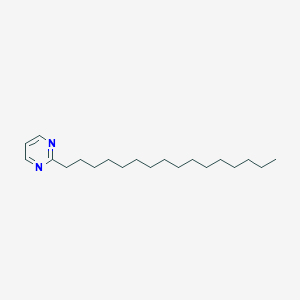
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
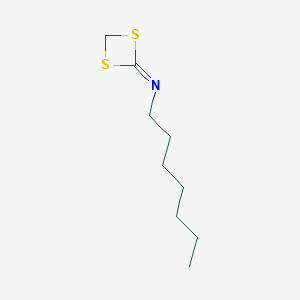
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)

![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
